molecular formula C8H8ClF3N2 B14847296 2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine

2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine

Cat. No.: B14847296
M. Wt: 224.61 g/mol
InChI Key: YNSXTABMQCPWIQ-UHFFFAOYSA-N
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Description

2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in various fields, including agrochemicals, pharmaceuticals, and materials science. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it a valuable intermediate in the synthesis of various active ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques ensures the high quality of the final product .

Mechanism of Action

The mechanism of action of 2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl and ethanamine groups, which confer distinct physicochemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H8ClF3N2/c9-7-6(8(10,11)12)2-1-5(14-7)3-4-13/h1-2H,3-4,13H2

InChI Key

YNSXTABMQCPWIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CCN)Cl)C(F)(F)F

Origin of Product

United States

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